Product packaging for 4-iodobutan-1-ol(Cat. No.:CAS No. 3210-08-0)

4-iodobutan-1-ol

Cat. No.: B2624619
CAS No.: 3210-08-0
M. Wt: 200.019
InChI Key: VRICZARLROAIDW-UHFFFAOYSA-N
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Description

Academic Significance of Functionalized Halogenated Alcohols

Functionalized halogenated alcohols, such as 4-iodobutan-1-ol, represent a critically important class of organic compounds. liu.edu Their significance lies in their dual reactivity, where the hydroxyl group can be involved in reactions like esterification or oxidation, while the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. innospk.comunco.edu This orthogonal reactivity allows for selective manipulation of one functional group while leaving the other intact for subsequent transformations, a highly desirable feature in multistep organic synthesis.

The presence of a halogen atom, particularly iodine, imparts specific properties to the molecule. The carbon-iodine bond is weaker compared to carbon-bromine or carbon-chlorine bonds, making iodo-compounds more reactive in nucleophilic substitutions. This enhanced reactivity is a key advantage in many synthetic applications. Furthermore, the introduction of a halogen atom can influence the biological activity of a molecule, a property that is extensively explored in medicinal chemistry for the design of new therapeutic agents. smolecule.com Halogenated compounds are also pivotal in polymer chemistry, where they can act as monomers or precursors for the synthesis of a wide array of polymers with diverse applications. numberanalytics.com

The ability to generate alkoxy radicals from alcohols has also opened up new avenues for remote C-H functionalization, a powerful strategy for modifying complex molecules. nih.gov This highlights the ongoing expansion of the synthetic utility of functionalized alcohols in modern organic chemistry.

Historical Development of Synthetic Methodologies for Butanol Derivatives

The synthesis of butanol and its derivatives has evolved significantly over the past century. Historically, butanol was produced primarily through the fermentation of biomass by bacteria, a process that was crucial for industrial production before the mid-20th century. wikipedia.orgatamanchemicals.com However, with the rise of the petrochemical industry, chemical synthesis routes became more prevalent. atamanchemicals.com

Since the 1950s, the hydroformylation of propene, also known as the oxo process, has been the dominant method for producing n-butanol. wikipedia.orgatamanchemicals.com This process involves the reaction of propene with carbon monoxide and hydrogen to form butyraldehyde, which is then hydrogenated to butanol. wikipedia.org Another method, the Reppe process, involves the reaction of propylene (B89431) with carbon monoxide and water. wikipedia.org

The development of methods for introducing halogen atoms into alcohol-containing molecules has also been a major focus. Traditional methods often involved the use of strong acids like hydrogen halides or reagents such as phosphorus halides. cas.cn However, these methods can have limitations regarding functional group tolerance. cas.cn The Appel reaction, which uses a phosphine (B1218219) and a halogen source, provided a milder alternative for the conversion of alcohols to alkyl halides. cas.cn

Specifically for this compound, modern synthetic methods often involve the ring-opening of tetrahydrofuran (B95107) (THF) using an iodinating agent, a reaction that can achieve high yields. Another common laboratory-scale synthesis is the Finkelstein reaction, where a more readily available butanol derivative, such as 4-bromobutan-1-ol, is treated with sodium iodide in a suitable solvent like acetone (B3395972) to facilitate a nucleophilic substitution. innospk.com These advancements in synthetic methodologies have made butanol derivatives like this compound readily accessible for research and industrial applications.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H9IO innospk.comchembk.com
Molecular Weight200.02 g/mol nih.gov
AppearanceColorless to pale yellow liquid innospk.comchembk.com
Boiling Point72 °C chemicalbook.com
Melting Point103-104 °C chembk.comchemicalbook.com
Density1.803±0.06 g/cm³ (Predicted) chembk.comlookchem.com
pKa15.01±0.10 (Predicted) chembk.comlookchem.com
SolubilitySoluble in water innospk.comchembk.com

Reactions of this compound

Reaction TypeReagentsMajor ProductReference
OxidationPotassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3)4-Iodobutanoic acid innospk.com
ReductionLithium aluminum hydride (LiAlH4)4-Iodobutane
Nucleophilic SubstitutionSodium iodide (NaI) in acetone (from 4-bromobutan-1-ol)This compound innospk.com
EsterificationAcetic anhydride (B1165640)4-Iodobutyl acetate chembk.com
Protection3,4-Dihydro-2H-pyran, PPTSProtected iodide derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9IO B2624619 4-iodobutan-1-ol CAS No. 3210-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c5-3-1-2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRICZARLROAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3210-08-0
Record name 4-iodobutan-1-ol
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Advanced Synthetic Strategies for 4 Iodobutan 1 Ol

Nucleophilic Substitution Pathways in the Preparation of Iodoalcohols

The conversion of other haloalcohols into iodoalcohols via nucleophilic substitution is a cornerstone of synthetic organic chemistry. The Finkelstein reaction, a classic example of such a transformation, is frequently employed for the preparation of 4-iodobutan-1-ol from its brominated or chlorinated precursors.

Halide Exchange Reactions with Brominated or Chlorinated Precursors

The Finkelstein reaction is an equilibrium process that involves the exchange of one halogen for another. wikipedia.org To synthesize this compound, precursors such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol are treated with an excess of an iodide salt, typically sodium iodide (NaI), in a suitable solvent. wikipedia.org The reaction's success hinges on Le Châtelier's principle; the use of a solvent in which the newly formed sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble drives the equilibrium towards the desired iodo-product. wikipedia.org Acetone (B3395972) is a classic solvent for this purpose as NaI is soluble in it, while NaCl and NaBr are not. wikipedia.org

The general transformation can be represented as follows:

X-(CH₂)₄-OH + NaI ⇌ I-(CH₂)₄-OH + NaX (where X = Cl, Br)

The choice between 4-chloro- or 4-bromobutan-1-ol as the starting material can influence the reaction rate, with the bromo-substituted compound generally reacting faster due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Representative Conditions for the Finkelstein Reaction
PrecursorIodide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Chlorobutan-1-olNaIAcetoneReflux24~85
4-Bromobutan-1-olNaIAcetoneReflux12>90
4-Chlorobutan-1-olKIAcetonitrile8018~80

Mechanistic Studies of Iodide Displacement Reactions

The halide exchange reaction for the synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the iodide ion attacks the carbon atom bearing the leaving group (chloride or bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. However, in the case of 4-halobutan-1-ol, the carbon is achiral.

The key steps of the SN2 mechanism are:

Nucleophilic Attack: The iodide ion (I⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the halogen.

Transition State: A transient pentacoordinate transition state is formed where the C-I bond is forming concurrently with the C-X (X = Cl, Br) bond breaking.

Product Formation: The leaving group (X⁻) departs, and the iodo-substituted product is formed.

The rate of this reaction is dependent on the concentration of both the substrate (4-halobutan-1-ol) and the nucleophile (iodide). The primary nature of the carbon center in 4-halobutan-1-ol is ideal for the SN2 pathway, as steric hindrance is minimal.

Impact of Solvent Systems and Catalysts on Yield and Selectivity

The choice of solvent is critical in the Finkelstein reaction. Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are preferred. These solvents can solvate the cation (e.g., Na⁺) but not the anion (I⁻), leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the iodide ion, creating a solvent shell that hinders its nucleophilicity and slows down the reaction rate.

While the classic Finkelstein reaction often does not require a catalyst, modern variations have explored the use of catalysts to enhance the reaction rate and efficiency, particularly for less reactive substrates. For aromatic Finkelstein reactions, copper(I) iodide with diamine ligands has been shown to be effective. mdma.chscispace.com Although less common for the synthesis of this compound, the principles of catalysis, such as phase-transfer catalysis, could potentially be applied to improve reaction efficiency, especially when dealing with solubility issues of the reactants.

Ring-Opening Transformations of Cyclic Ethers

An alternative and powerful strategy for the synthesis of this compound and its derivatives involves the cleavage of the C-O bond in tetrahydrofuran (B95107) (THF), a readily available cyclic ether.

Iodinative Cleavage of Tetrahydrofuran (THF)

The ring-opening of THF can be achieved using various iodine-based reagents. This transformation typically requires the activation of the ether oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack by an iodide ion.

A common method involves the use of a combination of an iodide source, such as sodium iodide, and a silyl (B83357) halide, like trimethylsilyl (B98337) chloride (TMSCl). This in situ generates trimethylsilyl iodide (TMSI), a potent reagent for ether cleavage. The reaction proceeds through the formation of an oxonium ion intermediate, which is then opened by the iodide. Subsequent hydrolysis of the resulting silyl ether yields this compound.

Another approach is the reaction of THF with acyl halides in the presence of an iodide source. This leads to the formation of 4-iodobutyl esters, which can then be hydrolyzed to afford this compound.

Development of Novel Reagents for Ether Cleavage

Research has focused on developing milder and more efficient reagents for the ring-opening of THF. One such approach involves the use of acyloxyphosphonium iodides, generated in situ from a carboxylic acid, triphenylphosphine (B44618), and an iodine source, catalyzed by samarium triiodide. This method allows for the efficient synthesis of 4-iodobutyl esters under mild conditions.

The following table summarizes the synthesis of various 4-iodobutyl esters from THF using this method, which are precursors to this compound.

Synthesis of 4-Iodobutyl Esters via THF Ring-Opening
Carboxylic Acid (R-COOH)Reaction Time (h)Yield (%)
Benzoic acid1.295
4-Methylbenzoic acid1.296
4-Methoxybenzoic acid1.594
4-Chlorobenzoic acid1.295
Cinnamic acid1.592
Acetic acid1.290

Furthermore, thorium(IV) iodide complexes have been shown to mediate the ring-opening of THF at ambient temperature, yielding an iodobutoxide complex. rsc.orgresearchgate.net While this method is not a conventional synthetic route, it highlights the ongoing development of novel reagents for ether cleavage.

Optimization of Reaction Parameters for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound, key parameters that require careful tuning include temperature, reaction time, solvent, and catalyst loading.

Modern approaches to reaction optimization often employ high-throughput screening and design of experiments (DoE) methodologies to systematically explore the reaction landscape. For instance, in syntheses such as the Finkelstein reaction (conversion of 4-chlorobutan-1-ol or 4-bromobutan-1-ol with an iodide salt), parameters can be rapidly optimized. Bayesian optimization has emerged as a powerful tool, using algorithms to predict the optimal conditions with a minimal number of experiments, thereby accelerating process development.

Continuous flow chemistry offers significant advantages for the scalable synthesis of this compound. mt.com Flow reactors provide superior control over reaction parameters such as temperature and residence time due to their high surface-area-to-volume ratio, which allows for efficient heat transfer. mt.com This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for exothermic reactions. researchgate.net Furthermore, scaling up in a flow system is often achieved by simply running the reactor for a longer duration or by numbering up (running multiple reactors in parallel), which avoids the challenges associated with scaling up batch reactors. leah4sci.com

Phase-transfer catalysis (PTC) is another strategy amenable to scalable synthesis, particularly in reactions involving immiscible phases, such as the reaction of an aqueous solution of sodium iodide with an organic solution of a 4-halobutan-1-ol. masterorganicchemistry.comorganic-chemistry.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the iodide anion from the aqueous phase to the organic phase where the reaction occurs. organic-chemistry.org Optimization in a PTC system involves screening different catalysts, adjusting catalyst loading, and optimizing agitation speed, temperature, and solvent choice to maximize the reaction rate and yield. pharmacy180.com

A summary of key parameters and their typical effects on the synthesis is presented in the table below.

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to side products.Find the lowest temperature at which the reaction proceeds at an acceptable rate with high selectivity.
Solvent Influences solubility of reactants and can affect reaction mechanism and rate.Select a solvent that provides good solubility for all reactants and reagents, is cost-effective, and environmentally benign.
Catalyst Loading Impacts reaction rate and cost.Use the minimum amount of catalyst required to achieve the desired reaction rate and conversion.
Reaction Time Determines the extent of conversion and throughput.Minimize reaction time to maximize reactor throughput without compromising yield.
Reactant Concentration Can influence reaction rate and selectivity.Optimize concentrations to maximize space-time yield while avoiding side reactions.

Conversion from α,ω-Diols to Mono-Iodo Alcohols

The selective conversion of symmetrical α,ω-diols, such as butane-1,4-diol, into mono-iodo alcohols represents a significant challenge in synthetic chemistry. The primary difficulty lies in preventing the reaction from proceeding to form the di-iodinated byproduct.

Achieving selective mono-halogenation of a symmetric diol requires careful control over the reaction conditions and choice of reagents. One effective strategy is to use a solid-phase synthesis technique. For example, a microwave-assisted procedure utilizing polymer-bound triphenylphosphine and iodine has been shown to be highly selective for the mono-iodination of symmetrical diols, affording the desired product in very high yield. magtech.com.cn The use of a polymer-supported reagent can help to enforce mono-substitution by creating a site-isolated environment.

Another approach involves the use of specific activating agents that can differentiate between the two hydroxyl groups. While not a direct iodination, the principles of selective monoprotection can be applied. For instance, silver(I) oxide has been used to mediate the highly selective monoprotection of symmetrical diols with alkyl halides. acs.org It is proposed that coordination of the silver ion to the diol increases the acidity of one hydroxyl group, facilitating selective alkylation. acs.org A similar strategy could be adapted for iodination.

Flow chemistry also presents a powerful tool for achieving selective mono-functionalization. leah4sci.com By precisely controlling the residence time in the reactor, it is possible to stop the reaction after the first substitution has occurred but before significant formation of the di-substituted product begins. This method avoids the need for a large excess of the diol, which is a common strategy in batch chemistry to favor mono-substitution. leah4sci.com

The chemoselective functionalization of one hydroxyl group in the presence of another identical one is governed by the specificity of the reagents and the reaction conditions. The term chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, or in this case, one of two identical functional groups. chemrxiv.org

The choice of the iodinating agent is critical. Reagents like the Appel reaction system (triphenylphosphine and iodine) can be highly effective. The reactivity can be modulated by the choice of solvent and temperature. In the case of the polymer-bound triphenylphosphine/iodine system, the solid support plays a crucial role in achieving high chemoselectivity for mono-iodination. magtech.com.cn

Statistical mixtures of unreacted, mono-substituted, and di-substituted products are often the result of reactions with symmetrical diols. acs.orgfao.org To overcome this, several strategies are employed:

Use of a large excess of the diol: This statistically favors the mono-substituted product as the iodinating agent is more likely to encounter an unreacted diol molecule. However, this is inefficient in terms of atom economy and requires separation of the product from the excess starting material. fao.org

Catalytic approaches: Lanthanide(III) chlorides have been shown to catalyze the mono-acylation of symmetrical diols, a process that proceeds via chelation of the diol and the anhydride (B1165640) to the metal salt, followed by an 'intramolecular' acyl transfer. pharmacy180.com A similar catalytic cycle could be envisioned for iodination.

Enzymatic catalysis: While not widely reported for this specific transformation, enzymes could offer unparalleled chemo- and regioselectivity.

Stepwise protection-activation-deprotection sequence: A more classical, albeit longer, approach involves protecting one hydroxyl group, converting the other to an iodide, and then deprotecting the first group. This multi-step process offers excellent control but is less efficient.

The table below summarizes different approaches to achieve selective mono-functionalization of symmetric diols.

MethodPrincipleReagents/ConditionsSelectivity
Stoichiometric Control Use of a large excess of the diol to statistically favor mono-reaction.>5 equivalents of butane-1,4-diol per equivalent of iodinating agent.Moderate to Good
Solid-Phase Synthesis Site isolation of the reactive species on a polymer support.Polymer-bound PPh₃ / I₂ / Microwave irradiation.Very High magtech.com.cn
Metal-Mediated Chelation control to differentiate the two hydroxyl groups.Ag₂O with an alkyl halide (by analogy). acs.orgHigh acs.org
Flow Chemistry Precise control of reaction time to stop the reaction after mono-substitution.Flow reactor with optimized residence time. leah4sci.comHigh leah4sci.com

Carbon-Carbon Bond Formation Leading to this compound Scaffolds

While this compound is typically synthesized through functional group interconversion of a pre-existing C4 scaffold, it is also possible to construct the carbon backbone through carbon-carbon bond-forming reactions, followed by subsequent functional group manipulation. This approach is particularly useful for creating analogues with substitution on the carbon chain.

Grignard reagents are powerful carbon nucleophiles that excel at forming new carbon-carbon bonds by reacting with electrophiles like epoxides and carbonyl compounds. masterorganicchemistry.comalevelchemistry.co.uk Several retrosynthetic disconnections of the this compound backbone are possible using Grignard chemistry.

One potential route involves the reaction of a C3 Grignard reagent with a C1 electrophile. For example, the reaction of 3-chloropropylmagnesium bromide with formaldehyde (B43269) would yield 4-chlorobutan-1-ol, which can then be converted to this compound via the Finkelstein reaction.

A more direct approach involves the ring-opening of a cyclic ether. The reaction of methylmagnesium bromide (a C1 Grignard reagent) with oxetane (B1205548) (a C3 cyclic ether) would lead to the formation of butan-1-ol after an acidic workup. The nucleophilic attack of the Grignard reagent occurs at one of the methylene (B1212753) carbons adjacent to the ether oxygen, leading to the opening of the strained four-membered ring. acs.org The resulting butan-1-ol would then need to be selectively iodinated at the terminal position, which is challenging. A more plausible route would be to start with a functionalized oxetane or Grignard reagent.

Alternatively, the reaction of a C2 Grignard reagent, such as ethylmagnesium bromide, with oxirane (ethylene oxide, a C2 epoxide) would yield butan-1-ol after workup. masterorganicchemistry.com As with the oxetane route, this would require a subsequent selective iodination step. A more strategic approach would be to use a Grignard reagent already containing a protected hydroxyl group or a precursor to the iodide. For instance, the reaction of (2-bromoethoxy)magnesium bromide with ethylene (B1197577) oxide could be envisioned, although the preparation and stability of such a Grignard reagent would be a significant challenge.

Besides Grignard reagents, other organometallic compounds can be employed for the construction of the C4 backbone of this compound. Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also participate in similar carbon-carbon bond-forming reactions. pharmacy180.com For example, methyllithium (B1224462) could be used in place of methylmagnesium bromide for the ring-opening of oxetane.

Organozinc and organocuprate reagents offer different reactivity profiles and are often more tolerant of other functional groups within the molecule. For instance, a Gilman reagent (a lithium organocuprate) could be used for the ring-opening of an epoxide, often with higher selectivity than Grignard or organolithium reagents. A potential synthesis could involve the reaction of lithium diethylcuprate with ethylene oxide to form butan-1-ol.

The use of functionalized organometallic reagents, prepared through halogen-metal exchange or direct insertion of a metal into a carbon-halogen bond, offers a powerful strategy. researchgate.netresearchgate.net For example, an iodine-magnesium exchange reaction could be used to generate a functionalized Grignard reagent that could then be coupled with an appropriate electrophile.

A hypothetical synthetic sequence illustrating a C-C bond formation strategy is shown below:

Reaction: Ring-opening of oxetane with methylmagnesium bromide.

Reactants: Oxetane (C3), Methylmagnesium bromide (C1)

Intermediate Product: Butan-1-ol

Conversion: Selective conversion of the primary alcohol to a good leaving group (e.g., tosylate or mesylate).

Reactant: Butan-1-ol

Reagent: p-Toluenesulfonyl chloride (TsCl) in pyridine.

Intermediate Product: Butyl tosylate

Substitution: Nucleophilic substitution with sodium iodide (Finkelstein reaction).

Reactant: Butyl tosylate

Reagent: Sodium iodide (NaI) in acetone.

Intermediate Product: 1-Iodobutane (B1219991)

Hydroxylation: This final step to convert 1-iodobutane to this compound is not straightforward and highlights the challenge of this specific retrosynthetic approach. A more viable strategy would build the molecule with the hydroxyl group already in place or protected.

This analysis demonstrates that while C-C bond formation strategies are theoretically possible, they are often more complex for a simple target like this compound compared to functional group interconversion methods. However, these organometallic approaches are invaluable for the synthesis of more complex, substituted analogues.

Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of this compound, these principles are increasingly being applied to develop more sustainable and environmentally benign methods. Key areas of focus include the reduction of volatile organic solvents and the development of reusable and recyclable catalysts. These approaches not only minimize the environmental impact but also can lead to more efficient and cost-effective production.

Solvent-Free or Low-Solvent Reaction Conditions

Traditional synthetic routes to this compound, such as the Finkelstein reaction, often rely on polar aprotic solvents like acetone or dimethylformamide (DMF). wikipedia.orgiitk.ac.in While effective, these solvents contribute to waste streams and have associated environmental and health concerns. Consequently, research has been directed towards minimizing or eliminating their use.

One promising approach is the adoption of solvent-free, or "neat," reaction conditions. While specific documented examples for the synthesis of this compound are not prevalent, studies on analogous reactions, such as the ring-opening of tetrahydrofuran (THF) derivatives, have been successfully performed under neat conditions. researchgate.net This suggests the potential for adapting the synthesis of this compound from THF to a solvent-free process, which would significantly improve its green profile by reducing solvent waste.

Another strategy involves replacing conventional volatile organic solvents with greener alternatives. Ionic liquids (ILs) have emerged as a viable option due to their negligible vapor pressure, thermal stability, and potential for recyclability. ctppc.orgdcu.ienih.gov Research has demonstrated that nucleophilic substitution reactions, a class of reactions that includes the Finkelstein synthesis, can be effectively carried out in recyclable ionic liquids. organic-chemistry.org The use of ILs could facilitate product separation and allow for the reuse of the solvent system, aligning with the principles of green chemistry. researchgate.net

The table below summarizes the comparison between traditional and potential green solvent strategies for synthesizing this compound.

Parameter Traditional Method (e.g., Finkelstein in Acetone) Potential Green Method (Solvent-Free or Ionic Liquid)
Solvent Use High volume of volatile organic solvent (e.g., acetone, DMF) wikipedia.orgNone (neat) or low-volatility, recyclable solvent (Ionic Liquid) researchgate.netorganic-chemistry.org
Environmental Impact Contribution to VOC emissions and solvent wasteSignificant reduction in waste and emissions dcu.ie
Process Efficiency Established and well-understoodMay require optimization; offers potential for simplified workup organic-chemistry.org
Safety Flammability and toxicity concerns with solventsReduced flammability and exposure risks dcu.ie

Catalyst Reuse and Recyclability

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits by minimizing waste and reducing the need for precious materials. nih.gov For the synthesis of this compound, which can be prepared via the ring-opening of tetrahydrofuran (THF), the focus is on heterogeneous catalysts or catalyst systems that allow for easy separation from the reaction mixture.

While specific recyclable catalysts for the direct iodination of THF to this compound are not widely documented, research on related transformations provides valuable insights. For instance, various solid catalysts have been shown to be effective and reusable for the dehydration of primary alcohols. researchgate.netrsc.org These include Lewis acids, Brønsted acids, and single-site heterogeneous catalysts on carbon supports, which have demonstrated high stability and sustained activity over multiple reaction cycles. researchgate.netrsc.org

Magnetically recoverable nanocatalysts represent another innovative approach. nih.gov These catalysts can be easily separated from the reaction medium using an external magnetic field, simplifying the purification process and allowing for their reuse in subsequent batches with minimal loss of activity. nih.govresearchgate.net The application of such catalysts to the synthesis of haloalcohols could drastically reduce catalyst waste.

Furthermore, ionic liquids, in addition to their role as green solvents, can sometimes act as catalysts themselves or as supports for catalysts, facilitating their recovery and reuse. organic-chemistry.orgscispace.com

The table below outlines the research findings on catalyst reusability in reactions analogous to the synthesis of this compound.

Catalyst Type Reaction Type Key Findings on Reusability Potential Relevance to this compound Synthesis
Lewis and Brønsted Acids (e.g., Cu(OTf)₂, Hf(OTf)₄, TfOH)Dehydration of 1-hexanolDemonstrated efficient recycling over 20 cycles with no loss of activity. researchgate.netCould be adapted for acid-catalyzed ring-opening of THF.
Tungsten-dioxo on Carbon (AC/WO₂)Dehydration of primary aliphatic alcoholsEffective and recyclable heterogeneous catalyst. rsc.orgHeterogeneous catalysts are ideal for simplifying product purification.
Magnetic NanocatalystsSynthesis of heterocyclic compoundsEasily recovered using a magnetic field and reused for at least 5 cycles with sustained efficiency. nih.govresearchgate.netOffers a straightforward method for catalyst separation.
Ionic Liquids (e.g., [bmim][X])Nucleophilic substitution of sulfonate estersRecycled and used in four consecutive catalytic cycles. organic-chemistry.orgCould serve dual roles as a recyclable solvent and catalyst support.

Reactivity and Transformational Chemistry of 4 Iodobutan 1 Ol

Nucleophilic and Electrophilic Reactivity of 4-Iodobutan-1-ol

This compound is a bifunctional organic compound that possesses two distinct reactive sites: a primary alcohol (-OH) group and a terminal iodo (-I) group. This dual functionality allows it to exhibit both nucleophilic and electrophilic characteristics, making it a versatile building block in organic synthesis. The hydroxyl group's oxygen atom has lone pairs of electrons, rendering it nucleophilic. Conversely, the carbon atom attached to the iodine is electron-deficient due to the electronegativity of the iodine atom, making it an electrophilic center susceptible to attack by nucleophiles.

A key feature of this compound is the high reactivity of the carbon-iodine bond. The C-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, which makes the iodide ion an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity is a primary reason for its utility in synthetic chemistry, allowing for the selective formation of new bonds at one end of the molecule while the hydroxyl group is available for subsequent transformations.

The electrophilic carbon atom bonded to the iodine facilitates alkylation reactions with a wide array of nucleophiles. In these reactions, this compound serves as a four-carbon electrophilic building block, transferring a hydroxybutyl group to the nucleophile. These transformations typically proceed via an Sₙ2 mechanism.

A variety of nucleophiles can be used to displace the iodide. For instance, nitrogen-based nucleophiles react readily. Sodium azide (B81097) can be employed to synthesize 4-azidobutan-1-ol, an intermediate useful for introducing amine functionalities. Similarly, heterocyclic amines such as 1,2,4-triazole (B32235) can be alkylated to produce derivatives like 4-(1H-1,2,4-triazol-1-yl)butan-1-ol. In the field of proteomics, the thiol group (-SH) of cysteine residues in proteins acts as a potent nucleophile, reacting with the iodobutyl moiety to form a stable thioether bond, a process known as S-alkylation.

Examples of Alkylation Reactions with this compound
NucleophileReagent ExampleProductBond Formed
AzideSodium Azide (NaN₃)4-Azidobutan-1-olC-N
Heterocyclic Amine1,2,4-Triazole4-(1H-1,2,4-triazol-1-yl)butan-1-olC-N
Thiol (e.g., in proteins)Cysteine ResidueS-alkylated CysteineC-S

The primary alcohol group in this compound provides a second site for chemical modification, primarily acting as a nucleophile. This allows for the synthesis of a wide range of bifunctional molecules where the iodo group remains intact for other transformations.

Esterification of this compound
ReagentReaction TypeProduct
Acetic Anhydride (B1165640)Acylation4-Iodobutyl acetate
Carboxylic Acid (e.g., Acetic Acid) + Acid CatalystFischer Esterification4-Iodobutyl acetate

The alcohol functionality can also be converted into an ether. One of the most significant etherification reactions for this compound is an intramolecular process. When this compound is treated with a base, such as sodium hydride, the alcohol is deprotonated to form an alkoxide. This internal nucleophile then attacks the electrophilic carbon bearing the iodine atom in an intramolecular Williamson ether synthesis, resulting in the formation of tetrahydrofuran (B95107), a stable five-membered cyclic ether.

Reactions Involving the Primary Alcohol Functionality

Oxidation Reactions of this compound

The primary alcohol group of this compound can be oxidized to yield an aldehyde or a carboxylic acid, depending on the reagents and conditions used. This transformation provides another route to valuable synthetic intermediates.

The oxidation of this compound to 4-iodobutanoic acid is a key transformation. This can be achieved using strong oxidizing agents that are capable of converting a primary alcohol to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product, 4-iodobutanoic acid, is a bifunctional molecule featuring a carboxylic acid and a terminal iodide.

Oxidation of this compound
Oxidizing AgentProductFunctional Group Transformation
Potassium Permanganate (KMnO₄)4-Iodobutanoic AcidPrimary Alcohol → Carboxylic Acid
Chromium Trioxide (CrO₃)4-Iodobutanoic AcidPrimary Alcohol → Carboxylic Acid

Controlled Oxidation to Aldehydes and Ketones

The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 4-iodobutanal. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The presence of the iodide functional group necessitates the selection of reagents that are chemoselective for the alcohol.

Commonly employed methods for this conversion include Swern and Dess-Martin periodinane (DMP) oxidations. chemistrysteps.com These reactions are known for their mild conditions and high yields. wikipedia.org

The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.org This process is conducted at low temperatures, typically around -78 °C, to avoid the formation of side products. missouri.edu The reaction is highly effective for oxidizing primary alcohols to aldehydes without affecting other sensitive functional groups. wikipedia.orgorganic-chemistry.org

The Dess-Martin periodinane (DMP) oxidation is another effective method that employs a hypervalent iodine reagent. organic-chemistry.orgwikipedia.org This reaction is often preferred due to its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature. wikipedia.org The selectivity of DMP for alcohols makes it suitable for substrates containing sensitive functionalities like iodides. wikipedia.org

Oxidizing Agent Typical Reaction Conditions Product Key Features
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C4-IodobutanalMild conditions, avoids toxic heavy metals. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature4-IodobutanalHigh chemoselectivity, neutral pH, short reaction times. wikipedia.org
Pyridinium chlorochromate (PCC)CH₂Cl₂, Room Temperature4-IodobutanalMilder than chromic acid, avoids over-oxidation. libretexts.org

Reduction Chemistry of this compound

The reduction of this compound can be directed towards either the carbon-iodine bond or the hydroxyl group, depending on the choice of reducing agent and reaction conditions.

The carbon-iodine bond in this compound can be selectively reduced to a carbon-hydrogen bond, yielding butan-1-ol. This dehalogenation can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents.

Catalytic hydrogenation , typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, is an effective method for the reduction of alkyl halides. The reaction proceeds via oxidative addition of the alkyl iodide to the metal surface, followed by hydrogenolysis.

Hydride reagents , such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable additive, can also effect dehalogenation. While LiAlH₄ is a powerful reducing agent capable of reducing both the alkyl iodide and potentially the alcohol (to an alkoxide), careful control of reaction conditions can favor dehalogenation.

Reducing Agent Typical Reaction Conditions Product Notes
H₂, Pd/CMethanol, Room TemperatureButan-1-olStandard conditions for catalytic hydrogenation.
LiAlH₄Diethyl ether or THF, 0 °C to RTButan-1-olHighly reactive, requires careful handling.
NaBH₄, DMSO80-100 °CButan-1-olSodium borohydride is a milder reducing agent.

The selective reduction of the hydroxyl group in this compound to yield 1-iodobutane (B1219991) is a more challenging transformation. This deoxygenation typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. Subsequently, this intermediate is reduced with a strong hydride reagent like lithium aluminum hydride.

Alternatively, the Barton-McCombie deoxygenation provides a radical-based method for this transformation. This involves the formation of a thiocarbonyl derivative of the alcohol (e.g., a xanthate), followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride).

Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodide within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.

Under basic conditions, this compound readily undergoes intramolecular Williamson ether synthesis to form tetrahydrofuran (THF). The reaction is initiated by the deprotonation of the hydroxyl group by a base, such as sodium hydride (NaH), to form an alkoxide. This is followed by an intramolecular Sₙ2 reaction where the alkoxide displaces the iodide ion.

Base Solvent Product Reaction Type
Sodium Hydride (NaH)Tetrahydrofuran (THF)TetrahydrofuranIntramolecular Williamson Ether Synthesis
Potassium tert-butoxidetert-ButanolTetrahydrofuranIntramolecular Williamson Ether Synthesis

The intramolecular cyclization of this compound serves as a classic example in the study of reaction kinetics and neighboring group participation. The rate of cyclization is highly dependent on the nature of the base, the solvent, and the temperature. Kinetic studies of this reaction provide valuable insights into the factors governing intramolecular Sₙ2 reactions.

Furthermore, the propensity of this compound to cyclize highlights the concept of effective molarity, which is a measure of the concentration of the nucleophile required in an analogous intermolecular reaction to achieve the same rate as the intramolecular process.

Cross-Coupling and Coupling Reactions

This compound is an effective substrate in a variety of palladium-catalyzed and other organometallic cross-coupling reactions, typically after protection of the hydroxyl group to prevent interference with the organometallic reagents. These reactions are fundamental for the construction of new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed to facilitate the coupling of this compound derivatives with a range of organic partners. The high reactivity of the carbon-iodine bond makes it particularly suitable for oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Protected this compound can be coupled with various aryl or vinyl boronic acids or their esters to furnish 4-aryl- or 4-vinylbutan-1-ol derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the coupling of protected this compound with arylboronic acids can be efficiently catalyzed by palladium complexes with phosphine (B1218219) ligands.

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane92
33-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF78

Heck Reaction: The Heck reaction couples organic halides with alkenes. While less common for primary alkyl halides due to potential side reactions like β-hydride elimination, under specific conditions, protected this compound can react with alkenes such as styrene (B11656) to yield substituted butanols. The reaction typically requires a palladium catalyst and a base. nih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. wikipedia.org Organozinc reagents derived from protected this compound can be prepared and subsequently coupled with various aryl or vinyl halides. organic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org

Organometallic Cross-Coupling Methodologies

Beyond palladium-catalyzed reactions, derivatives of this compound can participate in other important organometallic cross-coupling reactions.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org The Grignard reagent of protected this compound can be prepared and coupled with aryl or vinyl halides. The high reactivity of Grignard reagents necessitates the protection of the hydroxyl group. organic-chemistry.org

EntryCoupling PartnerCatalystSolventYield (%)
1BromobenzeneNiCl₂(dppp)THF75
21-IodonaphthalenePd(PPh₃)₄Diethyl ether82
32-ChloropyridineNi(acac)₂Dioxane68

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific studies on this exact molecule are limited, valuable insights can be drawn from investigations of analogous primary iodoalkanes.

Transition State Analysis in this compound Reactivity

The reactivity of the C-I bond in this compound is central to its transformations. In nucleophilic substitution reactions, such as those occurring during cross-coupling, the reaction proceeds through a transition state. For a primary iodoalkane like this compound, the SN2 mechanism is predominant. masterorganicchemistry.com

Computational studies on analogous SN2 reactions of primary iodoalkanes show a trigonal bipyramidal transition state. pressbooks.pub In this geometry, the incoming nucleophile and the departing iodide ion are positioned on opposite sides of the central carbon atom. pressbooks.pub The energy of this transition state dictates the activation energy and, consequently, the rate of the reaction. Factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction center influence the stability of the transition state.

In the context of palladium-catalyzed cross-coupling, the oxidative addition of the C-I bond to the Pd(0) center is a critical step. Theoretical studies on the oxidative addition of iodoalkanes to palladium complexes suggest a three-centered transition state involving the carbon, iodine, and palladium atoms. The stability of this transition state is influenced by the ligands on the palladium center and the electronic properties of the iodoalkane.

Kinetic Isotope Effect Studies

For SN2 reactions of primary iodoalkanes, a primary carbon-13 KIE (¹²C/¹³C) is expected at the carbon atom undergoing substitution. The magnitude of the KIE can provide information about the degree of bond breaking and bond making in the transition state. nih.gov A significant normal KIE (k₁₂/k₁₃ > 1) would indicate that the C-I bond is substantially weakened in the rate-determining step.

In palladium-catalyzed cross-coupling reactions, KIEs can help to identify the rate-determining step of the catalytic cycle. For example, a significant carbon-13 KIE at the iodinated carbon in a Suzuki-Miyaura coupling could suggest that oxidative addition is the rate-limiting step. nih.gov Deuterium (B1214612) KIEs at positions alpha or beta to the iodine can also provide information about the transition state geometry and the involvement of C-H bonds in side reactions like β-hydride elimination.

Isotopic SubstitutionReaction TypeExpected KIE (k_light / k_heavy)Mechanistic Implication
¹³C at C-ISN2> 1 (Normal)C-I bond breaking in the rate-determining step. nih.gov
²H at C-αSN2~1 (No significant effect)C-H bond not directly involved in the primary reaction coordinate.
¹³C at C-ISuzuki Coupling> 1 (Normal)Oxidative addition is likely the rate-determining step. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-iodobutan-1-ol, offering profound insights into its atomic-level structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the hydrogen and carbon environments within the this compound molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent iodine and oxygen atoms, which cause a deshielding effect on nearby nuclei, shifting their signals downfield.

In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the hydroxyl group (C1) and the iodine atom (C4) appear at the lowest fields. The protons of the central methylene (B1212753) groups (C2 and C3) resonate at higher fields. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to the highly electronegative oxygen (C1) is significantly deshielded and appears at a low field. openstax.org Conversely, the carbon atom bonded to the iodine (C4) is found at a much higher field than a typical alkane carbon but is also influenced by the heavy atom effect of iodine.

Table 1: Representative ¹H NMR Spectral Data for this compound (Data presented for a generic deuterated solvent, e.g., CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H on C1 (-CH₂OH)~3.65Triplet (t)~6.52H
H on C2 (-CH₂-)~1.70Multiplet (m)-2H
H on C3 (-CH₂-)~1.95Multiplet (m)-2H
H on C4 (-CH₂I)~3.20Triplet (t)~6.82H
H on O1 (-OH)Variable (~1.5-2.5)Broad Singlet (br s)-1H

Table 2: Representative ¹³C NMR Spectral Data for this compound (Data presented for a generic deuterated solvent, e.g., CDCl₃)

PositionChemical Shift (δ, ppm)
C1 (-CH₂OH)~62.0
C2 (-CH₂-)~30.5
C3 (-CH₂-)~33.5
C4 (-CH₂I)~7.0

To confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within the molecule. wikipedia.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent methylene groups: H1 with H2, H2 with H3, and H3 with H4. This pattern confirms the linear four-carbon chain of the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net This allows for the unambiguous assignment of each carbon signal based on its corresponding proton signal. For instance, the proton signal at ~3.65 ppm (H1) would show a correlation to the carbon signal at ~62.0 ppm (C1).

The flexible butane (B89635) chain of this compound can adopt various conformations in solution. NMR spectroscopy can provide insights into the preferred spatial arrangement of the molecule. auremn.org.br The primary method involves the analysis of three-bond proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³J values for the H1-H2, H2-H3, and H3-H4 protons, researchers can deduce the relative populations of anti and gauche conformers around the C1-C2, C2-C3, and C3-C4 bonds, thus building a picture of the molecule's average conformation in solution. nih.gov

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the hydroxyl (O-H) stretching vibration. Due to intermolecular hydrogen bonding, this appears as a very strong and broad absorption band in the region of 3200–3600 cm⁻¹. openstax.orgorgchemboulder.comlibretexts.org

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol is typically observed in the 1050–1260 cm⁻¹ range. orgchemboulder.comquimicaorganica.org

C-I Stretch: The carbon-iodine (C-I) bond stretch is found at much lower frequencies, typically in the 500–600 cm⁻¹ region of the spectrum. This absorption can be weak in an IR spectrum but is often more readily observed in a Raman spectrum.

Table 3: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)
O-HStretch (H-bonded)3200 - 3600Strong, Broad
C-HStretch (sp³)2850 - 3000Strong
C-OStretch1050 - 1260Strong
C-IStretch500 - 600Weak to Medium

Both IR and Raman spectroscopy can be used for the quantitative analysis of this compound. The methodology is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance (in IR) or scattering intensity (in Raman) is directly proportional to the concentration of the analyte.

To perform a quantitative analysis, a series of standard solutions of this compound with known concentrations are prepared. The spectrum of each standard is recorded, and the intensity of a characteristic, well-resolved peak (such as the C-O stretch) is measured. A calibration curve is then constructed by plotting the peak intensity versus concentration. The concentration of an unknown sample can then be determined by measuring its spectral peak intensity and interpolating the value from the calibration curve. This technique is valuable for applications such as reaction monitoring and quality control.

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and fragmentation patterns, which aids in confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides integer mass, HRMS can measure mass to several decimal places. researchgate.net This capability allows for the calculation of an exact mass, which is unique to a specific molecular formula.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ¹²⁷I). The experimentally determined exact mass from HRMS analysis should closely match this theoretical value, typically within a few parts per million (ppm), to confidently confirm the elemental formula C₄H₉IO. nih.govlookchem.comchemspider.com This high level of accuracy helps to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions.

Table 1: Exact Mass Data for this compound

Parameter Value Source
Molecular Formula C₄H₉IO nih.govlookchem.comchemicalbook.com
Molecular Weight (Average) 200.02 g/mol nih.govchemicalbook.com
Monoisotopic Mass (Theoretical) 199.96981 Da nih.govlookchem.comchemspider.com

Note: The Expected HRMS Result for the protonated molecule [M+H]⁺ is calculated from the monoisotopic mass.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion, M⁺•) and analyzing the resulting product ions. While specific MS/MS studies on this compound are not widely documented, its fragmentation pathways can be predicted based on the known behavior of alcohols and alkyl iodides. youtube.comlibretexts.orgdocbrown.info

The molecular ion of this compound ([C₄H₉IO]⁺•) has a nominal mass of 200 m/z. Key fragmentation processes would likely include:

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the loss of an iodopropyl radical (•C₃H₆I) to produce a prominent ion at m/z 31, corresponding to [CH₂OH]⁺.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (18 Da). libretexts.orgdocbrown.info This would result in a fragment ion at m/z 182 ([C₄H₈I]⁺•).

Carbon-Iodine Bond Cleavage: The C-I bond is relatively weak and can cleave to generate a butyl cation ([C₄H₉]⁺) at m/z 57 and an iodine radical, or an iodine cation ([I]⁺) at m/z 127. docbrown.info The butyl cation at m/z 57 is often a significant peak for butane derivatives. docbrown.info

Loss of HI: Elimination of hydrogen iodide (128 Da) could also occur, leading to a fragment corresponding to tetrahydrofuran (B95107) (THF) at m/z 72.

Table 2: Predicted Mass Spectrometry Fragments of this compound

m/z (Nominal) Proposed Fragment Ion Proposed Fragmentation Pathway
200 [C₄H₉IO]⁺• Molecular Ion (M⁺•)
182 [C₄H₈I]⁺• M⁺• - H₂O
127 [I]⁺ Cleavage of C-I bond
72 [C₄H₈O]⁺• M⁺• - HI
57 [C₄H₉]⁺ M⁺• - •I

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for analyzing this compound to assess its purity and to monitor the progress of chemical reactions in which it is a reactant or product.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification.

For purity analysis, GC-MS can detect and quantify trace impurities, such as residual starting materials (e.g., tetrahydrofuran, butane-1,4-diol), by-products (e.g., 1,4-diiodobutane), or degradation products. The sensitivity of modern GC-MS instruments allows for detection limits in the parts-per-million (ppm) range, which is critical in pharmaceutical and fine chemical applications. researchgate.net During synthesis, GC-MS can be used to monitor the disappearance of starting materials and the appearance of this compound over time, enabling the optimization of reaction conditions like temperature and time.

Chromatographic Methods for Purification and Analytical Separation

Chromatography is fundamental to both the isolation and the purity assessment of this compound in a research setting. Different chromatographic techniques are employed depending on the scale and objective of the separation.

Column chromatography is the primary method for purifying this compound on a laboratory scale. youtube.com The process involves passing a solution of the crude product through a column packed with a solid adsorbent, known as the stationary phase. The choice of stationary phase and the solvent system (eluent) is critical for achieving effective separation.

For a moderately polar compound like this compound, silica gel is a common choice for the stationary phase. A non-polar solvent, such as hexane, is typically used to start the elution, and the polarity is gradually increased by adding a more polar solvent like ethyl acetate. This gradient elution allows for the separation of non-polar impurities from the desired product.

However, iodo-compounds can sometimes be sensitive and may degrade on standard silica gel. nih.gov Therefore, optimization may be required. This can involve:

Stationary Phase Selection: Testing alternative stationary phases like neutral or basic alumina, which may prevent degradation of sensitive compounds. nih.gov

Solvent System Tuning: Carefully adjusting the eluent composition to maximize the resolution between this compound and any impurities.

TLC Analysis: Using Thin Layer Chromatography (TLC) to quickly screen different solvent systems and determine the optimal conditions before running the larger-scale column.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound with high resolution and sensitivity. It is used to separate, identify, and quantify each component in a mixture.

For the purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Since this compound lacks a strong chromophore, detection can be challenging. A UV-Vis detector set to a low wavelength (e.g., ~210 nm) may be used, although its sensitivity might be limited. Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more sensitive and specific detection. The area of the peak corresponding to this compound in the chromatogram, relative to the total area of all peaks, is used to calculate its purity, often expressed as a percentage.

Computational and Theoretical Chemistry Studies of 4 Iodobutan 1 Ol

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a bifunctional molecule like 4-iodobutan-1-ol, computational modeling can elucidate the competing reaction pathways and the factors that govern them. The primary reactive sites are the carbon atom bearing the iodine, which is susceptible to nucleophilic attack, and the protons on the adjacent carbon, which can be removed by a base, leading to elimination.

Computational Elucidation of Reaction Pathways and Transition States

Computational studies on analogous primary iodoalkanes, such as 1-iodobutane (B1219991), have provided a framework for understanding the likely reaction pathways of this compound. researchgate.netpnnl.gov The dominant mechanisms are the bimolecular nucleophilic substitution (S(_N)2) and the bimolecular elimination (E2) reactions.

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the iodine from the backside, leading to an inversion of stereochemistry. pressbooks.pub Computational models of this process for similar iodoalkanes have characterized a pentavalent transition state where the nucleophile and the leaving group (iodide) are partially bonded to the carbon atom. sciforum.netsciforum.net Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of the reaction, identifying the reactants, transition state, and products. sciforum.netsciforum.net For this compound, the presence of the hydroxyl group could potentially influence the reaction pathway through intramolecular interactions, a factor that can be explicitly modeled.

The E2 reaction pathway involves the concerted removal of a proton by a base and the departure of the iodide leaving group, resulting in the formation of a double bond. masterorganicchemistry.comiitk.ac.in Computational studies on haloalkanes have shown that the stereochemistry of the E2 reaction is crucial, with a preference for an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in This geometric constraint dictates the conformation the molecule must adopt for the reaction to proceed efficiently. iitk.ac.in For this compound, this would lead to the formation of but-3-en-1-ol.

Furthermore, under certain conditions, an intramolecular S(_N)2 reaction can occur. The hydroxyl group can be deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the iodine to form a cyclic ether, tetrahydrofuran (B95107). Computational modeling can be used to determine the favorability of this intramolecular pathway compared to intermolecular reactions by calculating the activation barriers for each.

Energy Barrier Calculations for Chemical Transformations

A key aspect of computational reaction modeling is the calculation of activation energies (energy barriers), which determine the rate of a chemical reaction. These calculations are typically performed by locating the transition state structure on the potential energy surface and determining its energy relative to the reactants.

For the S(_N)2 reaction of primary iodoalkanes, computational studies have quantified the activation parameters. researchgate.netpnnl.gov For instance, ab initio calculations on the reaction of 1-iodobutane with a nucleophile have been performed to determine reaction enthalpies and activation energies. researchgate.netpnnl.gov These studies indicate that steric hindrance around the reaction center can significantly impact the activation energy. pnnl.gov In the case of this compound, the flexible butane (B89635) chain is not expected to introduce significant steric hindrance at the reaction site.

The table below presents hypothetical energy barrier data for the competing reactions of this compound, based on typical values for similar reactions found in computational chemistry literature. These values are illustrative and would require specific calculations for this compound to be confirmed.

Reaction PathwayNucleophile/BaseSolventCalculated Activation Energy (kcal/mol)
Intermolecular S(_N)2OHDMSO18 - 22
E2t-BuOKt-BuOH20 - 25
Intramolecular S(_N)2Internal OTHF15 - 19

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in establishing these relationships. researchgate.netnih.gov While specific SAR studies focused solely on this compound are not prevalent, the principles can be applied based on studies of related halogenated aliphatic compounds and alcohols. researchgate.netnih.govoup.com

QSAR models are mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to a specific activity. nih.gov For a molecule like this compound, these descriptors can be calculated using computational chemistry software and can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant to a molecule's ability to donate or accept electrons. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Including bond orders, atomic charges, and molecular orbital energies. nih.gov

These descriptors can then be used to build models that predict properties like toxicity, bioavailability, or reactivity. For example, QSAR studies on halogenated aliphatic hydrocarbons have used quantum mechanical descriptors to improve predictions of their toxicity. nih.gov Such models could be used to estimate the potential biological effects of this compound and its derivatives.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a computational SAR study and their potential relevance.

Descriptor TypeSpecific DescriptorRelevance to Reactivity/Activity
Electronic LUMO EnergyRelates to electrophilicity and susceptibility to nucleophilic attack. nih.gov
Atomic Charge on C1Indicates the partial positive charge on the carbon bonded to iodine, a key factor in S(_N)2 reactivity.
Steric Molecular VolumeCan influence how the molecule fits into an enzyme's active site or its rate of diffusion.
Thermodynamic Heat of FormationProvides information on the molecule's stability.
Hydrophobicity LogPA measure of a compound's partitioning between octanol (B41247) and water, which is crucial for predicting biological activity.

By systematically modifying the structure of this compound in silico (e.g., changing the position of the hydroxyl group, replacing the iodine with other halogens) and calculating these descriptors for each analogue, a QSAR model can be developed. This model could then be used to predict the reactivity or activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. oncodesign-services.com

Applications of 4 Iodobutan 1 Ol As a Versatile Synthetic Building Block

In the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structure of 4-iodobutan-1-ol makes it an ideal building block for introducing a flexible four-carbon chain, a common motif in many biologically active compounds. innospk.com It serves as a precursor in the development of potential therapeutic agents, including those with applications as antidepressants and treatments for various diseases. biosynth.com

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most prominent structural components of pharmaceuticals. mdpi.comfrontiersin.orgnih.gov this compound is instrumental in the synthesis of these crucial scaffolds, particularly through its conversion into more complex alkylating agents.

A notable application is in the synthesis of benzothiazole-based compounds explored as potential atypical antipsychotics and dual-acting agents for depression by targeting serotonin (B10506) receptors and transporters. nih.govnih.gov In these syntheses, this compound is not used directly but is a key precursor to the intermediate alkylating agent, 1-(benzo[d]thiazol-2-yl)-4-iodobutan-1-one. The synthesis involves the initial reaction of benzothiazole (B30560) with γ-butyrolactone (a cyclic ester derived from the same carbon backbone) to form 1-(benzo[d]thiazol-2-yl)-4-hydroxybutan-1-one, which is then converted to the corresponding iodide. nih.govnih.gov This iodo-ketone is then reacted with various amine-containing heterocycles, such as substituted piperazines and diazepanes, to install the 4-(benzo[d]thiazol-2-yl)-4-oxobutyl group, yielding the final lead compounds. nih.gov

The following table summarizes the transformation of a this compound derived intermediate into complex heterocyclic structures.

Starting HeterocycleAlkylating AgentResulting Compound ClassTherapeutic TargetRef
Benzothiazole(Intermediate from this compound backbone)1-(Benzo[d]thiazol-2-yl)-4-iodobutan-1-oneAlkylating Agent nih.govnih.gov
4-(4-chlorophenyl)piperazine1-(Benzo[d]thiazol-2-yl)-4-iodobutan-1-oneBenzothiazolyl-piperazine derivativeSerotonin Transporter (SERT) nih.gov
1-(4-chlorophenyl)-1,4-diazepane1-(Benzo[d]thiazol-2-yl)-4-iodobutan-1-oneBenzothiazolyl-diazepane derivativeAntipsychotic Agents nih.gov
Various Amines1-(Benzo[d]thiazol-2-yl)-4-iodobutan-1-oneSubstituted BenzothiazolesCNS Receptors nih.gov

Scaffold for Complex Polyketide and Natural Product Synthesis

While direct, extensive documentation of this compound in the total synthesis of complex polyketides is not prevalent in the reviewed literature, its structural attributes make it a highly suitable scaffold for such endeavors. The synthesis of complex natural products often relies on the strategic assembly of multifunctional building blocks. mdpi.comnih.govfrontiersin.org

This compound offers two distinct points for chemical modification: the hydroxyl group and the iodo group. This bifunctionality is critical for building complex carbon skeletons. For instance, the hydroxyl group can be protected, allowing the iodo- group to undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to form a new carbon-carbon bond. Subsequently, deprotection of the alcohol and its oxidation to an aldehyde or carboxylic acid provides a new functional handle for chain extension, a fundamental process in polyketide and other natural product syntheses. An example of its utility in building complex structures is the synthesis of artemisone (B1665779) derivatives, where a silyl-protected this compound is used to alkylate a sulfone intermediate. jlu.edu.cn This demonstrates its role in adding a functionalized four-carbon unit to a complex, natural product-derived scaffold.

Methodologies for Installing Functionalized Alkyl Chains

The primary role of this compound in many synthetic strategies is to act as a "linker" or to install a 4-hydroxybutyl or a derivative thereof onto a target molecule. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of the four-carbon chain to a wide range of nucleophiles, including amines, thiols, and carbanions. innospk.com

This methodology is frequently employed in medicinal chemistry to connect a pharmacophore to another part of a drug molecule. Research into new antipsychotic agents has used this approach to couple various heterocyclic amines with alkylating agents derived from this compound. nih.govnih.gov For example, 1-(4-fluorophenyl)-4-iodobutan-1-one, readily prepared from this compound, serves as a key intermediate for synthesizing piperidine (B6355638) derivatives with potential therapeutic applications. nih.govgoogle.com

Furthermore, the Grignard reagent derived from this compound can be formed through an iodine-magnesium exchange, allowing the 4-hydroxybutyl chain to act as a nucleophile and attack various electrophiles, further diversifying its utility in constructing complex molecules. acs.org In another example, 1-azido-4-iodobutane, a derivative, is used in reactions with Grignard reagents to form trisubstituted triazenes, which are versatile synthetic intermediates. researchgate.net

Role in the Development of Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors for creating specialty chemicals and advanced materials with tailored properties. innospk.com

Precursors for Functional Polymers with Tunable Properties

The development of functional polymers, which have specific chemical groups allowing for tunable properties or further modification, is a significant area of materials science. mdpi.com While this compound itself is not a common monomer, its derivatives, particularly 4-hydroxybutyl acrylate (B77674) (HBA), are used to synthesize functional polymers. HBA can be polymerized via techniques like reversible addition-fragmentation chain transfer (RAFT) to create well-defined polymers such as poly(4-hydroxybutyl acrylate) (PHBA). acs.orgresearchgate.netwhiterose.ac.uk

These PHBA polymers, bearing pendant hydroxyl groups from the original butanol backbone, can be formulated into latex particles or used to form diblock copolymer nano-objects. acs.orgwhiterose.ac.ukacs.org The hydroxyl groups along the polymer chain provide sites for post-polymerization modification, such as crosslinking with agents like glutaraldehyde, which allows for the stabilization of nanostructures. whiterose.ac.ukacs.org This approach enables the creation of stimulus-responsive materials and new routes to polymer-induced self-assembly (PISA), a powerful platform for generating diverse polymer nanostructures. researchgate.netwhiterose.ac.uk Another related monomer, 4-hydroxybutyl vinyl ether, is used to produce polyoxyethylene ethers, which are important polyether compounds. google.com

Synthesis of Surface Modifiers and Linkers

The dual functionality of this compound makes it an excellent candidate for synthesizing molecules that act as linkers or surface modifiers. These molecules can attach to a substrate via one functional group while presenting the other for further interaction or chemical transformation.

A sophisticated example is found in the field of advanced optoelectronic materials. Chiral organic-inorganic hybrid perovskites have gained attention for their unique optical properties. mdpi.comnih.govresearchgate.net In one study, a derivative of this compound, specifically 1-amino-4-iodobutan-2-ol, was used as the chiral organic cation to construct chiral two-dimensional perovskite layers. The presence of the iodo- group on the chiral ligand was found to assist in the crystallization of the desired chiral structure through halogen-halogen interactions, demonstrating a sophisticated use of the molecule as a structure-directing agent for advanced materials. jlu.edu.cn

The following table highlights the use of a this compound derivative in the synthesis of an advanced material.

Material ClassChiral Ligand PrecursorResulting MaterialKey PropertyRef
Chiral 2D Hybrid Perovskite1-Amino-4-iodobutan-2-ol(R/S-AMOL-I)₂PbI₄Bulk Photovoltaic Effect jlu.edu.cn

This application underscores the role of functionalized alkyl iodides in creating highly specific interactions at the molecular level to build materials with novel properties.

Utilization in Chemical Biology and Proteomics Research

This compound serves as a valuable tool in the fields of chemical biology and proteomics, primarily owing to the reactive nature of its terminal iodo group. This functional group allows for covalent modification of biological macromolecules, enabling researchers to probe and manipulate complex biological systems.

Reagents for Protein Modification and Labeling (e.g., Cysteine Alkylation)

A significant application of this compound and its derivatives in proteomics is the modification of cysteine residues within proteins through S-alkylation. Cysteine's thiol group (-SH) is a potent nucleophile under physiological conditions, readily reacting with electrophiles like the iodobutyl moiety of this compound. This reaction, a nucleophilic substitution, results in a stable thioether bond, effectively labeling or modifying the cysteine residue.

The mechanism involves the attack of the thiolate anion (Cys-S⁻) on the carbon atom bonded to the iodine atom, with iodide acting as a good leaving group. This targeted modification is a cornerstone of many proteomics workflows. Alkylating agents are crucial for several reasons:

Preventing Disulfide Bond Reformation: In "bottom-up" proteomics, proteins are typically denatured, and their disulfide bonds are reduced before enzymatic digestion (e.g., with trypsin). Alkylation of the resulting free thiols prevents them from re-oxidizing and reforming disulfide bridges, which would complicate subsequent analysis by mass spectrometry.

Improving Protein Identification: Cysteine alkylation ensures that peptides containing this residue are consistently modified, leading to a homogeneous sample. This simplifies mass spectra and enhances the reliability and coverage of protein identification. rockefeller.edunih.gov While iodoacetamide (B48618) and iodoacetic acid are commonly used, the principle extends to other iodo-compounds. researchgate.net

Introducing Probes and Tags: The butanol backbone of this compound can be further functionalized to introduce reporter tags, such as fluorophores or biotin, onto proteins at specific cysteine sites. This allows for protein tracking, visualization, and affinity purification.

The use of such alkylating agents is fundamental in peptide mapping and identifying cysteine-containing peptides, which is crucial for understanding protein structure and function. rockefeller.edunih.gov

Table 1: Comparison of Common Cysteine Alkylating Agents in Proteomics

Alkylating AgentChemical StructureKey Features & Applications
Iodoacetamide (IAM) C₂H₄INOA widely used, highly reactive agent for irreversible cysteine alkylation. researchgate.netnih.gov
4-Vinylpyridine (4-VP) C₇H₇NModifies cysteines to allow for specific sequencing through Edman degradation. rockefeller.edunih.gov
N-Ethylmaleimide (NEM) C₆H₇NO₂Reacts specifically with thiols, often used to quantify accessible cysteine residues. researchgate.net
This compound C₄H₉IOProvides a four-carbon linker with a terminal hydroxyl group available for further functionalization after alkylation.

This table presents a selection of common reagents to contextualize the role of iodo-compounds in cysteine modification.

Tools for Investigating Enzyme-Substrate Interactions

This compound and related halogenated alkanes are instrumental in studying the structure, function, and specificity of certain enzymes, particularly haloalkane dehalogenases (HLDs). muni.cz These enzymes catalyze the cleavage of carbon-halogen bonds and are of significant interest for their role in bioremediation and their potential in biocatalysis. asm.org

By using this compound or its close analog, 1-iodobutane (B1219991), as a substrate, researchers can investigate key enzymatic parameters:

Substrate Specificity: The activity of HLDs can be tested against a panel of halogenated compounds, including 1-iodobutane, to map the enzyme's substrate range. muni.cz For instance, the haloalkane dehalogenase DmmA, isolated from a marine microbial consortium, has demonstrated an exceptionally broad substrate specificity, showing activity towards 1-iodobutane among many other compounds. asm.org

Enzyme Kinetics: The rates of dehalogenation can be measured to determine kinetic constants such as Kₘ and kcat, providing insight into the efficiency of the enzyme's catalytic machinery.

Active Site Probing: The binding of 1-iodobutane within the active site of an HLD can be studied using techniques like X-ray crystallography and molecular docking. asm.org This reveals the specific amino acid residues involved in substrate binding and catalysis, guiding protein engineering efforts to create variants with altered or improved properties. muni.cz

Derivatives of this compound are also valuable in creating inhibitors or probes for other enzyme classes, such as proteases, where the introduced iodobutyl group can act as a reactive "warhead" to covalently modify active site residues (like cysteine), leading to irreversible inhibition. This strategy is a powerful tool for identifying and characterizing enzyme function in complex biological mixtures.

Table 2: Research Findings on Enzyme Interactions with Iodinated Alkanes

EnzymeSubstrate/ProbeResearch FocusKey Finding
Haloalkane Dehalogenase (DmmA)1-IodobutaneSubstrate SpecificityDmmA exhibits exceptionally broad specificity and is active towards 1-iodobutane, a characteristic not shared by all HLDs. asm.org
Haloalkane Dehalogenase (General)1-IodobutaneStructure-Function RelationshipsThe structure of the enzyme's active site and access tunnels determines its specificity for substrates like 1-iodobutane. muni.cz
Pig Liver Esterase (PLE)1-IodobutaneEnzyme EvolutionUsed as a toxic substrate in directed evolution experiments to select for enzyme variants with novel detoxification capabilities. uni-greifswald.de
ProteasesThis compound DerivativesTherapeutic DevelopmentDerivatives are used as precursors for potential therapeutic agents that target proteases involved in diseases.

Stereoselective Synthesis Utilizing this compound Chirality (if applicable to derivatives)

While this compound itself is an achiral molecule, it serves as a precursor for the synthesis of chiral derivatives that are valuable building blocks in stereoselective synthesis. A notable example is the preparation of chiral (E)-4-iodobut-3-en-1-ols. nih.gov

A reliable and scalable protocol has been developed to synthesize these chiral synthons from prochiral epoxides. The reaction proceeds with high regioselectivity and stereoselectivity, establishing a chiral center. These functionalized chiral (E)-4-iodobut-3-en-1-ols have proven their utility in the total synthesis of complex natural products. nih.gov

For example, they have been employed in the gram-scale synthesis of fungal decanolides, such as (-)-aspinolide A and (-)-5-epi-aspinolide A. In these syntheses, the chiral iodinated building block is elaborated and then subjected to a key macrocyclization step, often using a Nozaki-Hiyama-Kishi reaction, to form the final macrolide structure with high efficiency. nih.gov The ability to generate these key chiral intermediates, derived conceptually from this compound, underscores the compound's indirect but important role in advanced stereoselective synthesis.

Research on Derivatives and Analogues of 4 Iodobutan 1 Ol

Synthesis and Reactivity of Positional Isomers and Chain Homologues

The position of the iodo and hydroxyl groups on the butane (B89635) chain significantly affects the chemical behavior of iodobutanol isomers. The primary isomer, 4-iodobutan-1-ol, is the most common, but its positional isomers, such as 3-iodobutan-1-ol and 2-iodobutan-1-ol, present different synthetic challenges and reactivity profiles.

The synthesis of these isomers often requires different strategies compared to the straightforward ring-opening of tetrahydrofuran (B95107) (THF) or Finkelstein reaction used for this compound. innospk.com For instance, 3-iodobutan-1-ol can be synthesized from 1,3-butanediol, though specific routes are less commonly documented in broad literature. guidechem.commolaid.com The synthesis of 2-iodobutan-1-ol presents further challenges due to the secondary position of the iodine atom.

The reactivity of these isomers is dictated by the steric environment and electronic effects of the substituent positions. In nucleophilic substitution reactions, primary iodides like this compound generally favor the Sₙ2 mechanism. Secondary iodides, such as in 2-iodobutan-1-ol, are more sterically hindered, which can slow the rate of Sₙ2 reactions but also open pathways for elimination reactions, especially in the presence of a strong, bulky base. nih.gov Studies on related iodobutane isomers have shown that 2-iodobutane (B127507) undergoes elimination and substitution reactions more readily than 1-iodobutane (B1219991). This suggests that 2-iodobutan-1-ol would be more reactive than this compound under conditions that favor carbocation formation or elimination.

Chain homologues, such as 5-iodopentan-1-ol and 6-iodohexan-1-ol, are important for synthesizing larger molecules. Their reactivity in intramolecular cyclization reactions is a key area of study. For example, while this compound readily cyclizes to form the stable 5-membered ring of tetrahydrofuran upon treatment with a base, its homologues behave differently. 5-Iodopentan-1-ol cyclizes to form tetrahydropyran (B127337) (a 6-membered ring), whereas 3-iodopropan-1-ol would form the highly strained 4-membered oxetane (B1205548) ring. The propensity to form 5- and 6-membered rings is generally favored due to lower ring strain.

Compound NameStructureIodine PositionAlcohol PositionTypical Reactivity Notes
This compoundI-CH₂-CH₂-CH₂-CH₂-OHPrimary (C4)Primary (C1)Favors Sₙ2 reactions; readily undergoes intramolecular cyclization to form a 5-membered ring (THF). organicchemistrytutor.com
3-Iodobutan-1-olCH₃-CHI-CH₂-CH₂-OHSecondary (C3)Primary (C1)Increased steric hindrance at the reaction center compared to the C4 isomer. guidechem.com
2-Iodobutan-1-olCH₃-CH₂-CHI-CH₂-OHSecondary (C2)Primary (C1)Secondary iodide structure may lead to a mix of substitution and elimination reactions.
1-Iodobutane-2-olI-CH₂-CH(OH)-CH₂-CH₃Primary (C1)Secondary (C2)Reactivity influenced by the adjacent hydroxyl group, which can participate in neighboring group reactions.

Halogenated Analogues (e.g., 4-Bromobutan-1-ol, 4-Chlorobutan-1-ol)

The halogenated analogues of this compound, primarily 4-bromobutan-1-ol and 4-chlorobutan-1-ol, are crucial for comparative reactivity studies and as synthetic precursors. The synthesis of 4-bromobutan-1-ol can be achieved by the ring-opening of THF with hydrobromic acid or through azeotropic distillation of butane-1,4-diol with HBr. nbinno.com 4-Chlorobutan-1-ol can be prepared using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) on butan-1,4-diol. doubtnut.com

The primary difference in the reactivity of these analogues lies in the leaving group ability of the halide ion in nucleophilic substitution reactions. The strength of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl, while the stability of the corresponding halide ion (leaving group) decreases in the same order (I⁻ > Br⁻ > Cl⁻). Consequently, the C-I bond is the weakest and iodide is the best leaving group among the three.

This trend dictates that this compound is the most reactive of the three analogues in Sₙ2 reactions. This is why 4-bromobutan-1-ol and 4-chlorobutan-1-ol are often converted to this compound via the Finkelstein reaction (using sodium iodide in acetone) to enhance reactivity for subsequent synthetic steps. innospk.com

AnalogueC-X Bond Energy (kJ/mol, approx.)Relative Reactivity in Sₙ2Common Synthetic Precursor
This compound228Highest4-Bromobutan-1-ol, Tetrahydrofuran innospk.com
4-Bromobutan-1-ol285IntermediateButane-1,4-diol, Tetrahydrofuran nbinno.com
4-Chlorobutan-1-ol340LowestButane-1,4-diol doubtnut.com

Functionalization of the Hydroxyl Group for Diverse Applications

The hydroxyl group of this compound provides a secondary site for chemical modification, enabling the synthesis of a wide range of bifunctional molecules.

The hydroxyl group can be readily converted into other functional groups such as ethers, esters, and silyl (B83357) ethers.

Ethers: The most notable etherification is the intramolecular Williamson ether synthesis, where treatment of this compound with a base (like sodium hydride) deprotonates the alcohol, and the resulting alkoxide attacks the carbon bearing the iodine to form tetrahydrofuran, a stable 5-membered cyclic ether. organicchemistrytutor.com Intermolecular etherification is also common, for example, reacting the alcohol with benzyl (B1604629) bromide under basic conditions yields 1-benzyloxy-4-iodobutane. researchgate.net

Esters: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic acid (under Fischer esterification conditions), can be used to form ester derivatives. These reactions are fundamental in creating more complex structures for various applications. innospk.com

Silyl Ethers: The hydroxyl group can be protected as a silyl ether, which is stable under many reaction conditions but can be easily removed. A common example is the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) to form 1-{[dimethyl(1,1-dimethylethyl)silyl]oxy}-4-iodobutane. lookchem.com

In multi-step synthesis, it is often necessary to perform a reaction at the C-I bond without affecting the hydroxyl group. This requires "protecting" the alcohol with a group that is inert to the reaction conditions and can be removed later. This strategy is known as orthogonal protection.

Silyl ethers (e.g., TBDMS) and tetrahydropyranyl (THP) ethers are excellent examples of protecting groups used for this purpose. nbinno.combeilstein-journals.org For instance, the hydroxyl group of this compound can be protected as a THP ether. The resulting compound, 4-iodobutyl tetrahydropyranyl ether, is stable to many nucleophiles and organometallic reagents that are intended to react with the iodide. nbinno.comchemicalbook.com After the desired modification at the iodo-substituted carbon has been completed, the THP group can be selectively removed under mild acidic conditions to regenerate the free hydroxyl group. This orthogonal strategy is fundamental in the synthesis of complex molecules where precise control over reactivity is required. researchgate.net

Modification of the Iodine Atom

The carbon-iodine bond is the most reactive site in this compound for nucleophilic substitution, owing to the excellent leaving group ability of the iodide ion. s3waas.gov.in This allows for the facile introduction of a variety of heteroatoms.

A wide array of nucleophiles can displace the iodide from this compound to form new carbon-heteroatom bonds.

Nitrogen Heteroatoms: Nitrogen-based nucleophiles react readily with this compound. For example, sodium azide (B81097) can be used to synthesize 4-azidobutan-1-ol, a versatile intermediate for introducing amine functionalities via reduction or for use in click chemistry. beilstein-journals.org Amines can directly alkylate to form secondary or tertiary amino alcohols, and heterocyclic amines like 1,2,4-triazole (B32235) can be alkylated to produce derivatives such as 4-(1H-1,2,4-triazol-1-yl)butan-1-ol.

Sulfur Heteroatoms: Sulfur nucleophiles, which are typically very potent, react efficiently. Thiolates (RS⁻), generated from thiols like ethanethiol (B150549) or thiophenol, can displace the iodide to form the corresponding thioethers (e.g., 4-(ethylthio)butan-1-ol). researchgate.net

Oxygen Heteroatoms: Oxygen nucleophiles, such as alkoxides or phenoxides, react to form ethers in an intermolecular Williamson ether synthesis. masterorganicchemistry.com As mentioned previously, the intramolecular reaction with its own deprotonated hydroxyl group is a highly efficient way to produce tetrahydrofuran. organicchemistrytutor.com

HeteroatomNucleophile ExampleProduct Formed from this compound
NitrogenSodium Azide (NaN₃)4-Azidobutan-1-ol
Nitrogen1,2,4-Triazole4-(1H-1,2,4-Triazol-1-yl)butan-1-ol
SulfurSodium Ethanethiolate (NaSEt)4-(Ethylthio)butan-1-ol researchgate.net
OxygenSodium Ethoxide (NaOEt)4-Ethoxybutan-1-ol
CarbonSodium Cyanide (NaCN)5-Hydroxypentanenitrile beilstein-journals.orgresearchgate.net

Elimination Reactions to Form Unsaturated Derivatives

Elimination reactions of this compound, a primary alkyl halide, can proceed through different mechanisms, primarily E1 and E2, to yield unsaturated derivatives. The reaction pathway and the resulting products are highly dependent on the reaction conditions, such as the strength of the base, the solvent, and the temperature. slideshare.netthieme-connect.de

In a typical E2 (bimolecular elimination) reaction, a strong, sterically hindered base is used to promote the removal of a proton from the β-carbon and the simultaneous departure of the iodide leaving group. This concerted mechanism avoids the formation of a carbocation intermediate and generally leads to the formation of but-3-en-1-ol. The use of a non-nucleophilic base is crucial to minimize competing SN2 substitution reactions.

Conversely, under E1 (unimolecular elimination) conditions, which typically involve a weak base or a protic solvent and higher temperatures, this compound may first ionize to form a primary carbocation. slideshare.net However, primary carbocations are inherently unstable and prone to rearrangement. In this case, a hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. Subsequent elimination of a proton would then predominantly yield but-2-en-1-ol, with the potential for both (E) and (Z) isomers, as well as but-1-en-1-ol.

The choice of base and solvent plays a critical role in directing the outcome of the elimination reaction. For instance, using a bulky base like potassium tert-butoxide in a non-polar solvent would favor the E2 pathway, leading to the less substituted alkene (Hofmann product), but-3-en-1-ol. In contrast, a smaller, strong base like sodium ethoxide in ethanol (B145695) might lead to a mixture of substitution and elimination products, with the potential for both Saytzeff (more substituted) and Hofmann products depending on the precise conditions.

Table 1: Products of Elimination Reactions of this compound

Reaction ConditionPredominant MechanismMajor Unsaturated Derivative(s)
Strong, sterically hindered base (e.g., potassium tert-butoxide) in a non-polar solventE2But-3-en-1-ol
Weak base/protic solvent, heatE1 (with rearrangement)But-2-en-1-ol (E/Z isomers), But-1-en-1-ol

Isotope-Labeled this compound and its Derivatives

The synthesis and application of isotope-labeled compounds are fundamental tools in chemical and biological research. uomustansiriyah.edu.iq Incorporating isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into this compound and its derivatives provides powerful probes for elucidating reaction mechanisms and tracking metabolic pathways. researchgate.net

Deuterium and Carbon-13 Labeled Analogues for Mechanistic Probes

The synthesis of deuterium- and carbon-13-labeled this compound can be achieved through various methods, often starting from commercially available labeled precursors. researchgate.net For instance, 1,1,2,2,3,3,4,4-octadeutero-4-iodobutan-1-ol has been synthesized from deuterated tetrahydrofuran (d8-THF). researchgate.net This involves the cleavage of the deuterated ether ring using a reagent system like boron trifluoride etherate and sodium iodide. researchgate.net

Carbon-13 labeled this compound can be synthesized from ¹³C-labeled starting materials, such as ¹³C-butane-1,4-diol. The diol can be selectively monohalogenated to introduce the iodine atom, or a labeled carbon can be introduced through a multi-step synthesis involving ¹³C-labeled building blocks.

These labeled analogues are invaluable for mechanistic studies, particularly in determining the fate of specific atoms during a reaction. For example, by using deuterated this compound in an elimination reaction, the kinetic isotope effect (KIE) can be measured. A significant KIE for the removal of a deuterium atom from the β-carbon would provide strong evidence for the E2 mechanism, where the C-H (or C-D) bond is broken in the rate-determining step.

Similarly, ¹³C-labeling at different positions of the carbon backbone allows for the precise tracking of skeletal rearrangements. ulisboa.pt If a reaction involving this compound is suspected to proceed through a carbocation intermediate, a ¹³C label at C-1 could be used to follow any potential hydride shifts that would lead to scrambling of the label in the final product distribution.

Table 2: Examples of Isotope-Labeled this compound Analogues and Their Applications

Labeled AnalogueSynthetic Precursor (Example)Application in Mechanistic Studies
1,1,2,2,3,3,4,4-Octadeutero-4-iodobutan-1-old8-TetrahydrofuranKinetic Isotope Effect (KIE) studies in elimination reactions
1-¹³C-4-Iodobutan-1-ol1-¹³C-Butane-1,4-diolTracking skeletal rearrangements in carbocation-mediated reactions
4-¹³C-4-Iodobutan-1-ol4-¹³C-Butanoic acid derivativeFollowing the fate of the carbon atom bearing the leaving group

Applications in Spectroscopic Studies and Pathway Tracing

Isotope-labeled this compound and its derivatives are instrumental in various spectroscopic techniques. chemistrydocs.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of ¹³C provides a direct method for structural elucidation and for following the course of a reaction. researchgate.net While ¹H NMR is a staple in organic chemistry, ¹³C NMR offers a clearer view of the carbon skeleton without the complexities of proton-proton coupling. The distinct chemical shift of a ¹³C-labeled carbon atom makes it an unambiguous marker. researchgate.net

Deuterium labeling is also useful in ¹H NMR spectroscopy. Replacing a proton with a deuterium atom will cause the corresponding signal to disappear from the ¹H NMR spectrum, which can be a powerful tool for signal assignment in complex molecules.

Beyond mechanistic elucidation in a laboratory setting, isotope labeling is crucial for pathway tracing in biological systems. For example, if a derivative of this compound is a precursor to a biologically active molecule, a ¹³C or deuterium-labeled version can be introduced into a biological system. osti.gov By using techniques like mass spectrometry (MS) or NMR spectroscopy, researchers can then track the incorporation of the labeled atoms into various metabolites. osti.gov This allows for the mapping of metabolic pathways and the identification of downstream products. This approach has been widely used in drug metabolism studies to understand how pharmaceuticals are processed in the body. princeton.edu

Emerging Research Frontiers and Future Prospects for 4 Iodobutan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced control, safety, and efficiency. croucher.org.hknih.gov Flow chemistry involves performing reactions by continuously pumping reagents through a network of tubes or channels, often with automated control and in-line analysis. croucher.org.hk This methodology is particularly advantageous for improving reproducibility, reducing human error, and simplifying the scale-up of reactions. croucher.org.hk

The properties of 4-iodobutan-1-ol make it an excellent candidate for integration into these automated platforms. As a liquid with a boiling point between 185-190°C, it is easily handled by pumping systems. innospk.com Its role as an intermediate in nucleophilic substitution reactions is well-suited to the precise temperature and mixing control offered by flow reactors. innospk.comcroucher.org.hk Automated systems can perform sequential reactions, purifications, and analyses, significantly accelerating the discovery and optimization of synthetic routes for complex molecules derived from this compound. syrris.com For instance, the synthesis of pharmaceutical libraries can be streamlined, reducing both cost and time in early-stage drug discovery programs. syrris.com

A key advantage of flow chemistry is its ability to safely handle hazardous reagents and reactions by minimizing the volume of reactants at any given moment. croucher.org.hk Furthermore, it facilitates chemistries that are difficult to perform in batch reactors, such as reactions involving gases or photochemical processes. croucher.org.hkmdpi.com

Table 1: Comparison of Synthesis Methods for Alkyl Halide Derivatives

Feature Traditional Batch Synthesis Automated Flow Synthesis
Process Type Discontinuous, step-by-step manual operations. croucher.org.hk Continuous, automated flow of reagents. croucher.org.hk
Scalability Difficult, often requires re-optimization. syrris.com Easier to scale by running the system for longer. croucher.org.hk
Reproducibility Prone to human error, lower reproducibility. croucher.org.hksyrris.com Highly reproducible due to precise automation. croucher.org.hk
Safety Higher risk with large volumes of hazardous materials. croucher.org.hk Inherently safer with small reaction volumes. croucher.org.hk
Efficiency Time-consuming work-up and purification steps. syrris.com Can integrate synthesis, work-up, and analysis. syrris.com

| Heat & Mass Transfer | Less efficient, limited by vessel size. croucher.org.hk | Highly efficient due to high surface-area-to-volume ratio. croucher.org.hk |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers sustainable and highly selective alternatives to traditional chemical methods. ucl.ac.uk Chemoenzymatic synthesis combines enzymatic steps with conventional chemical reactions to build complex molecules. muni.cz The application of these green methodologies to this compound chemistry is an area of significant potential.

A key class of enzymes relevant to this compound are the haloalkane dehalogenases (HLDs). nih.gov These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds to produce an alcohol, a halide ion, and a proton. nih.gov Research on HLDs has shown their ability to act on a broad range of halogenated compounds, including 1-iodobutane (B1219991), a close structural relative of this compound. nih.govmuni.cz An HLD enzyme from a marine metagenome, DmmA, has demonstrated exceptionally broad substrate specificity and high tolerance to organic cosolvents, making it an attractive biocatalyst for biotechnology. nih.gov Such enzymes could be employed to selectively convert this compound to 1,4-butanediol (B3395766) under mild, aqueous conditions.

Furthermore, biocatalysis is renowned for its ability to produce optically pure compounds. muni.cz Through processes like kinetic resolution, enzymes can selectively react with one enantiomer of a racemic mixture, a cornerstone of modern pharmaceutical synthesis. ucl.ac.uk Chemoenzymatic strategies could leverage the dual functionality of this compound. For example, the hydroxyl group could be modified enzymatically (e.g., via lipase-catalyzed acylation), followed by a chemical transformation at the iodo- group, or vice-versa. This approach opens pathways to novel, chiral building blocks that are difficult to access through purely conventional synthesis. researchgate.net

Table 2: Haloalkane Dehalogenases (HLDs) with Potential for this compound Transformation

Enzyme Source Organism Known Relevant Substrates Potential Application with this compound
DmmA Marine Metagenome 1-Iodobutane, 1-chlorobutane, 1,2-dibromoethane. nih.gov Hydrolytic dehalogenation to form 1,4-butanediol. nih.gov
DhaA Rhodococcus rhodochrous Wide range of haloalkanes, including brominated and chlorinated compounds. muni.cz Potential for dehalogenation; engineering could enhance specificity. muni.cz

| LinB | Sphingobium japonicum | Acts on various halogenated hydrocarbons. | Enantioselective dehalogenation for producing chiral diols. |

Photocatalysis and Electrocatalysis in this compound Chemistry

Photocatalysis and electrocatalysis are powerful tools that use light and electricity, respectively, to drive chemical reactions. These methods often enable unique transformations under mild conditions that are not achievable with traditional thermal methods. syrris.com The integration of these techniques, especially within flow chemistry setups, is expanding the toolkit of synthetic chemists. syrris.com

For this compound, the carbon-iodine bond is a prime target for photocatalytic activation. The C-I bond is weaker than other carbon-halogen bonds, making it susceptible to cleavage upon interaction with a photocatalyst under light irradiation. This can generate a butyl radical intermediate, which can then participate in a variety of bond-forming reactions. Research on analogous iodinated alcohols has demonstrated the feasibility of this approach. For example, a photochemical step was successfully used in the flow synthesis of an intermediate for the drug Fulvestrant, where an iodinated pentafluoro-alcohol was generated using an LED light source with high yield. mdpi.com This highlights a clear precedent for using photocatalysis with substrates like this compound.

Electrocatalysis offers another avenue for activating this compound. The alcohol group can be targeted for oxidation to form an aldehyde or carboxylic acid (4-iodobutanal or 4-iodobutanoic acid). Research on butanol oxidation using nano-assembled catalysts demonstrates the potential for such transformations. researchgate.net Conversely, the iodo- group could be electrochemically reduced to cleave the C-I bond. These electrocatalytic methods can provide high selectivity and reduce the need for stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.

Table 3: Example of a Photochemical Flow Reaction for an Iodinated Alcohol

Parameter Reaction Conditions
Reactants Allyl alcohol, Perfluoroalkyl iodide. mdpi.com
Solvent Acetonitrile with Triethylamine (Et₃N). mdpi.com
Light Source LED (405 nm). mdpi.com
Reactor Type Flow Reactor. mdpi.com
Residence Time 20 minutes. mdpi.com
Temperature 20 °C. mdpi.com
Yield 87%. mdpi.com

Data from a reaction to form pentafluoro-2-iodopentan-1-ol, an analogue of this compound. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. iupac.org Self-assembly is the spontaneous organization of these molecules into well-defined, stable structures. iupac.orgnih.gov This field is critical for developing new materials with programmed functions.

The bifunctional nature of this compound makes it a highly attractive building block for designing self-assembling systems. innospk.combldpharm.de The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, capable of forming networks that drive molecular organization. nih.gov The terminal iodo- group provides a reactive handle for introducing other functionalities through nucleophilic substitution. innospk.com This allows chemists to design programmed molecular systems where specific recognition events direct the formation of larger architectures. iupac.org

For example, the iodo- group can be replaced by a molecular unit designed for specific recognition (e.g., a unit that binds metal ions or another organic molecule), while the hydroxyl group participates in forming an extended hydrogen-bonded chain. This could lead to the formation of supramolecular polymers or liquid crystals, where the properties of the bulk material are a direct expression of the molecular-level recognition events. iupac.org Simple organic molecules can act as "universal" gelling agents for various solvents through self-assembly into fibrous networks, a role conceivable for derivatives of this compound. nih.gov

Table 4: Potential Building Blocks from this compound for Self-Assembly

This compound Derivative Supramolecular Interaction Potential Assembled Structure
Unmodified this compound Hydrogen Bonding (-OH), Halogen Bonding (-I) Simple aggregates, potential for co-crystals.
Ester or Ether Derivatives Hydrogen Bonding, π-π stacking (if aromatic group is added) Liquid crystals, organogels. iupac.orgnih.gov
Amphiphilic Derivatives Hydrophobic interactions, Hydrogen Bonding Micelles, vesicles in aqueous media.

| Derivatives with Recognition Motifs | Host-Guest Interactions, Metal Coordination | Supramolecular polymers, cages, or helicates. iupac.org |

Development of Smart Materials Incorporating Butanol Scaffolds

Smart materials are materials designed to respond to external stimuli—such as changes in temperature, pH, or light—in a controlled and predictable way. keaipublishing.com These materials are at the cutting edge of applications in fields like tissue engineering, sensing, and robotics. keaipublishing.comnih.gov The butanol scaffold, a four-carbon chain, can be incorporated into larger polymer or composite structures to create such advanced materials. researchgate.net

This compound is a key precursor for introducing this butanol scaffold into material backbones. The hydroxyl group can undergo esterification or etherification to form polyester (B1180765) or polyether chains, while the iodo- group can be used as a point of attachment or for post-polymerization modification. This allows for the synthesis of polymers with precisely placed functional groups derived from the butanol unit.

In tissue engineering, for example, smart scaffolds are being developed to mimic the natural extracellular matrix and promote tissue regeneration. scielo.org.co These scaffolds must be biocompatible and are often biodegradable. scielo.org.co Butanol-containing polymers could be designed to degrade at a controlled rate while releasing therapeutic agents. By incorporating stimuli-responsive elements, a material containing a butanol scaffold could change its shape or properties, for instance, to release a drug when a specific biological cue is detected. nih.gov Furthermore, butanol-based structures are being explored in 3D-printed smart materials and as components in materials for energy applications, such as supercapacitors and sensors. researchgate.netresearchgate.net

Table 5: Applications of Butanol Scaffolds in Smart Materials

Application Area Type of Smart Material Role of Butanol Scaffold
Tissue Engineering Biodegradable Scaffolds, Hydrogels. scielo.org.co Provides a flexible, biocompatible spacer in the polymer backbone. nih.gov
Drug Delivery Stimuli-Responsive Polymers Acts as a structural component in polymers that release drugs on demand. nih.gov
Sensors Functionalized Polymers, Composite Materials Forms part of a material designed to interact with an analyte. researchgate.net
Actuators Shape-Memory Polymers Contributes to the polymer network that enables shape change in response to a stimulus. keaipublishing.com

| Advanced Manufacturing | 3D-Printable Resins | Serves as a monomer or cross-linker in photocurable smart materials. researchgate.net |

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-iodobutan-1-ol, and how can reproducibility be ensured?

  • Methodological Answer : this compound is synthesized via selective cleavage of tetrahydrofuran (THF) using iodinating agents (e.g., HI or iodine monochloride). The reaction can be quenched after the first step to prevent over-iodination, yielding this compound instead of 1,1-diiodobutane . To ensure reproducibility:

  • Document reaction conditions (temperature, stoichiometry, quenching time).
  • Use high-purity THF and anhydrous reagents.
  • Include control experiments to confirm selective cleavage.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • NMR : Report 1^1H and 13^13C NMR chemical shifts, focusing on the iodine-bearing carbon (δ ~30–40 ppm for C-I) and hydroxyl proton (δ ~1.5–2.5 ppm, broad) .
  • IR : Confirm the presence of -OH (3200–3600 cm1^{-1}) and C-I (500–600 cm1^{-1}) stretches.
  • GC-MS : Validate molecular ion peaks (m/z ≈ 200.02) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in amber glassware at 2–8°C to prevent light-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products (e.g., 1,1-diiodobutane)?

  • Methodological Answer :

  • Variable Testing : Systematically vary temperature (0–25°C), iodine equivalents (1.0–1.2 eq), and quenching time (10–60 min) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to identify the optimal quenching point.
  • By-Product Mitigation : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates and reduce diiodination .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 13^13C NMR shifts)?

  • Methodological Answer :

  • Purity Check : Recrystallize the compound and repeat spectroscopy.
  • Cross-Validation : Compare data with computational simulations (DFT calculations for expected shifts).
  • Error Analysis : Calibrate instruments and verify solvent/deuterated solvent effects .

Q. What mechanistic insights explain the selective cleavage of ethers to form this compound?

  • Methodological Answer :

  • Proposed Mechanism : The reaction proceeds via nucleophilic attack by iodide on the less sterically hindered carbon of THF, forming a silylated alcohol intermediate that is hydrolyzed to this compound .
  • Experimental Validation : Use isotopic labeling (18^{18}O in THF) or kinetic isotope effects to trace bond cleavage pathways.

Q. How can researchers analyze and quantify trace by-products (e.g., residual THF or 1,1-diiodobutane)?

  • Methodological Answer :

  • Chromatography : Employ HPLC with a UV-Vis detector (λ = 254 nm) or GC-MS for separation and quantification.
  • Calibration Curves : Prepare standards for THF and 1,1-diiodobutane to establish detection limits .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer :

  • Additive Screening : Test stabilizers (e.g., BHT or ascorbic acid) to inhibit oxidative degradation.
  • Condition Monitoring : Conduct accelerated aging studies (40°C/75% RH) and track decomposition via periodic NMR .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices, with processed data (averages, standard deviations) in the main text .
  • Contradictions : Discuss discrepancies in results by comparing methodology (e.g., reagent purity, instrument calibration) .
  • References : Cite primary literature for synthetic methods (e.g., Keinan’s work on ether cleavage ) and computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.